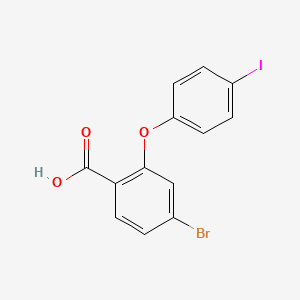![molecular formula C18H18BrN3O2 B13839708 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of 9-Oxo Epinastine Hydrochloride, a metabolite and decomposition product of Epinastine, which is an antihistamine and mast cell stabilizer used in eye drops for the treatment of allergic conjunctivitis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves multiple steps. One common method includes the reaction of dibenzo[c,f]imidazo[1,5-a]azepine with dioxolan in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its role in the synthesis of antihistamines and other therapeutic agents.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of compounds that stabilize mast cells and inhibit histamine release, thereby reducing allergic reactions. The molecular pathways involved include the inhibition of histamine receptors and stabilization of cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 9,13b-Dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine-3-amine
- 2-Methyl-2,3,9,13b-tetrahydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine
Uniqueness
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Properties
Molecular Formula |
C18H18BrN3O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,13'-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene]-5'-amine;hydrobromide |
InChI |
InChI=1S/C18H17N3O2.BrH/c19-17-16-12-5-1-2-6-13(12)18(22-9-10-23-18)14-7-3-4-8-15(14)21(16)11-20-17;/h1-8,16H,9-11H2,(H2,19,20);1H |
InChI Key |
JMMPKZJDNSHKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3C4C(=NCN4C5=CC=CC=C25)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)

![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)



